利司扑兰

描述

科学研究应用

瑞斯迪普兰具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域 . 在化学领域,它作为研究 RNA 剪接修饰剂的模型化合物。 在生物学和医学领域,它用于研究脊髓性肌萎缩症的机制并开发新的治疗策略 . 在制药行业,瑞斯迪普兰是治疗遗传性疾病的药物开发的关键成分 .

作用机制

瑞斯迪普兰通过修饰存活运动神经元 2 前信使 RNA 的剪接发挥作用,导致功能性存活运动神经元蛋白的产生增加 . 这种蛋白质对于运动神经元的存活和功能至关重要。 瑞斯迪普兰的分子靶标包括 RNA 中参与剪接过程的特定序列 .

生化分析

Biochemical Properties

Risdiplam interacts with the pre-mRNA of the SMN2 gene, modifying its splicing to increase the production of functional SMN protein . This interaction involves the binding of Risdiplam to the 5’ splice site of intron 7 and to exonic splicing enhancer 2 in exon 7 in SMN2 pre-mRNA .

Cellular Effects

Risdiplam helps to alleviate symptoms of spinal muscular atrophy by stimulating the production of a critical protein in which these patients are deficient . It has been shown to significantly improve motor function in infants with SMA type 1 and in patients aged 2–25 years with SMA types 2 or 3 .

Molecular Mechanism

Risdiplam exerts its effects at the molecular level by modifying the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length (and therefore functional) SMN protein . This mechanism of action is similar to its predecessor nusinersen .

Temporal Effects in Laboratory Settings

Long-term data from clinical trials have shown that the effects of Risdiplam are maintained with up to 2 years of treatment . The baseline median SMN protein concentrations in blood increased significantly after 12 months of treatment .

Metabolic Pathways

The metabolism of Risdiplam is mediated primarily by flavin monooxygenases 1 and 3 (FMO1 and FMO3), with some involvement of CYP1A1, CYP2J2, CYP3A4, and CYP3A7 .

Transport and Distribution

Risdiplam is a centrally and peripherally distributed oral SMN2 pre-mRNA splicing modifier . It is an oral treatment, which enables systemic distribution throughout the bloodstream .

准备方法

合成路线和反应条件: 瑞斯迪普兰的合成涉及多个步骤,从制备中间体化合物开始。 其中一个关键中间体是 7-(4,7-二氮杂螺[2.5]辛烷-7-基)-2-(2,8-二甲基咪唑[1,2-b]哒嗪-6-基)吡啶并-4H-[1,2-a]嘧啶-4-酮 . 该过程包括各种反应条件,如缩合、环化和纯化步骤,以获得最终产物 .

工业生产方法: 瑞斯迪普兰的工业生产涉及优化合成路线,以确保高产率和高纯度。 这包括使用结晶和多晶型控制等先进技术,以获得所需化合物的固态形式 .

化学反应分析

反应类型: 瑞斯迪普兰会发生几种类型的化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰化合物的结构和增强其药理特性至关重要。

常用试剂和条件: 瑞斯迪普兰的合成和修饰中常用的试剂包括有机溶剂、酸、碱和催化剂 . 反应条件严格控制,以确保所需的化学转化能有效地进行。

形成的主要产物: 涉及瑞斯迪普兰的化学反应形成的主要产物包括各种中间体和最终的活性药物成分 . 这些产物经过表征和纯化,以满足医疗用途的所需规格。

相似化合物的比较

属性

IUPAC Name |

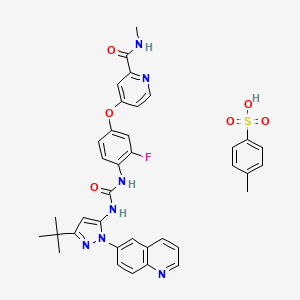

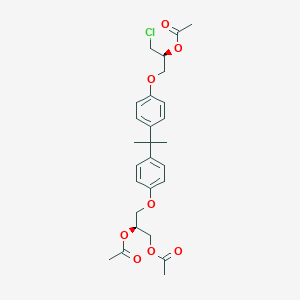

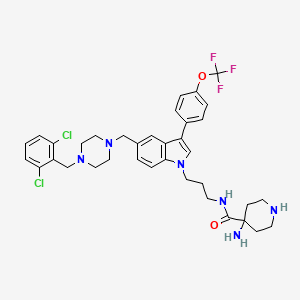

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKZRYGFUPSJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109185 | |

| Record name | Risdiplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Spinal muscular atrophy (SMA) is a severe and progressive congenital neuromuscular disease resulting from mutations in the survival of motor neuron 1 (_SMN1_) gene responsible for making SMN proteins. Clinical features of SMA include degeneration of motor neurons in the spinal cord which ultimately leads to muscular atrophy and, in some cases, loss of physical strength. SMN proteins are expressed ubiquitously throughout the body and are thought to hold diverse intracellular roles in DNA repair, cell signaling, endocytosis, and autophagy. A secondary _SMN_ gene (_SMN2_) can also produce SMN proteins, but a small nucleotide substitution in its sequence results in the exclusion of exon 7 during splicing in approximately 85% of the transcripts - this means that only ~15% of the SMN proteins produced by _SMN2_ are functional, which is insufficient to compensate for the deficits caused by _SMN1_ mutations. Emerging evidence suggests that many cells and tissues are selectively vulnerable to reduced SMN concentrations, making this protein a desirable target in the treatment of SMA. Risdiplam is an mRNA splicing modifier for _SMN2_ that increases the inclusion of exon 7 during splicing, which ultimately increases the amount of functional SMN protein produced by _SMN2_. It does so by binding to two sites in _SMN2_ pre-mRNA: the 5' splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) of exon 7. | |

| Record name | Risdiplam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1825352-65-5 | |

| Record name | 7-(4,7-Diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825352-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risdiplam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1825352655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risdiplam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Risdiplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISDIPLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RS4S2ET1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Risdiplam and what is its mechanism of action in treating Spinal Muscular Atrophy (SMA)?

A1: Risdiplam (also known as Evrysdi) is a small molecule classified as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. SMA is characterized by a deficiency in the survival motor neuron (SMN) protein, crucial for motor neuron function. This deficiency primarily arises from mutations or deletions in the SMN1 gene. While a similar gene, SMN2, exists and can produce a functional SMN protein, it primarily generates a truncated, less effective version. Risdiplam works by increasing the inclusion of exon 7 in the SMN2 mRNA transcript. This inclusion is critical as it leads to the production of a greater proportion of the full-length, functional SMN protein, thus compensating for the deficiency caused by the faulty SMN1 gene [, , ].

Q2: How does Risdiplam specifically interact with SMN2 pre-mRNA to achieve this splicing modification?

A2: Risdiplam exhibits a unique two-pronged binding approach to the SMN2 pre-mRNA []. Firstly, it interacts directly with the 5' splice site of exon 7. Secondly, it targets a purine (GA)-rich region upstream of this splice site. This dual binding mechanism is thought to stabilize a specific conformation of the pre-mRNA, making it more favorable for the splicing machinery to include exon 7 during mRNA processing, ultimately leading to increased production of the functional SMN protein [].

Q3: What is the molecular formula and weight of Risdiplam?

A3: While the exact molecular formula and weight are not frequently stated in research papers focusing on Risdiplam's therapeutic application, these details are usually found in the chemical characterization during drug development and are available through drug databases and the manufacturer's information.

Q4: Is there any information available about Risdiplam's spectroscopic data, like NMR or IR?

A4: Similar to the molecular formula and weight, spectroscopic data are crucial for compound identification and characterization during drug development but might not be the primary focus of research papers centered on therapeutic applications. Such information is likely documented in the drug's chemical characterization data and can be requested from the manufacturer or sourced from relevant chemical databases.

Q5: Has the research explored the material compatibility and stability of Risdiplam under different conditions?

A5: Research on Risdiplam primarily focuses on its therapeutic application and less on its material properties. While information about its stability in formulation and under specific storage conditions might be available in the drug's prescribing information, detailed studies on its material compatibility are less likely to be published in research papers focusing on clinical applications.

Q6: Does Risdiplam exhibit any catalytic properties?

A6: Risdiplam's primary mechanism of action revolves around modulating RNA splicing by binding to a specific target, rather than acting as a catalyst to speed up a chemical reaction. There is no evidence to suggest that Risdiplam possesses any catalytic properties.

Q7: Have computational methods been employed in the development or study of Risdiplam?

A8: Yes, computational methods played a role in understanding and characterizing Risdiplam's pharmacokinetic properties [, ]. For instance, in silico models, alongside in vitro and in vivo data, helped develop a physiologically based pharmacokinetic (PBPK) model for Risdiplam []. This model aided in predicting human pharmacokinetic parameters and provided insights into its absorption, distribution, metabolism, and excretion (ADME) [].

Q8: How do structural modifications of the Risdiplam molecule affect its activity, potency, and selectivity?

A9: While detailed structure-activity relationship (SAR) studies of Risdiplam are likely considered proprietary information by the developing company, research has revealed critical aspects of its binding and selectivity []. For instance, the presence and sequence of the GA-rich binding site on the SMN2 pre-mRNA significantly impacts the potency of Risdiplam and its analogues []. Modifications affecting the interaction with this region or the 5' splice site are expected to influence its activity and selectivity significantly.

Q9: What is known about the stability of Risdiplam under various conditions, and what formulation strategies are used to improve its stability, solubility, or bioavailability?

A10: Risdiplam is available as an oral solution, indicating successful formulation strategies to ensure its stability and bioavailability in this form [, ]. Specific details regarding its stability under various conditions are likely found in the manufacturer's prescribing information and stability studies conducted during drug development.

Q10: Could you elaborate on the pharmacokinetic and pharmacodynamic properties of Risdiplam, particularly its absorption, distribution, metabolism, and excretion (ADME)?

A11: Risdiplam demonstrates a distinct pharmacokinetic profile []. It is orally administered and shows good bioavailability, indicating effective absorption from the gastrointestinal tract [, ]. Importantly, it exhibits wide distribution, reaching both the central nervous system (CNS) and peripheral tissues, including the muscles, which is crucial for its therapeutic effect in SMA [, ]. Metabolically, Risdiplam is categorized as a low-turnover compound, primarily metabolized via non-cytochrome P450 enzymatic pathways []. This characteristic differentiates it from many drugs that are primarily metabolized by the CYP450 system in the liver. Details about its specific metabolic pathway and excretion profile might be found in the drug's prescribing information and in-depth pharmacokinetic studies.

Q11: Does Risdiplam's ability to cross the blood-brain barrier factor into its therapeutic efficacy in treating SMA, a disease affecting the central nervous system?

A12: Yes, Risdiplam's ability to cross the blood-brain barrier is critical for its effectiveness in treating SMA [, ]. The blood-brain barrier acts as a protective shield for the CNS, restricting the passage of many substances, including some drugs. Risdiplam's ability to penetrate this barrier allows it to reach therapeutic concentrations in the CNS, where it can effectively modulate SMN2 splicing in motor neurons, the primary cells affected in SMA [, ].

Q12: What is the evidence supporting Risdiplam's efficacy in treating SMA from preclinical studies and clinical trials?

A13: The efficacy of Risdiplam in treating SMA is supported by robust evidence from preclinical studies and clinical trials. In preclinical studies using SMA mouse models, Risdiplam administration led to a dose-dependent increase in SMN protein levels in various tissues, including the CNS and peripheral organs like muscles []. This finding suggested that the drug effectively reaches its target tissues and induces the intended biological effect []. Clinical trials further solidified these findings. For instance, FIREFISH, a pivotal study in infants with Type 1 SMA, showed that Risdiplam significantly improved motor function compared to historical controls [, , ]. A significant proportion of infants treated with Risdiplam achieved the ability to sit without support, a milestone rarely observed in untreated Type 1 SMA [, ]. Similarly, SUNFISH, a study in individuals with Type 2 or non-ambulant Type 3 SMA, demonstrated that Risdiplam led to sustained improvements in motor function over time [, , ]. These clinical trials provide compelling evidence for the efficacy of Risdiplam in treating a broad spectrum of SMA patients.

Q13: What type of biomarkers are being investigated in Risdiplam research and what is their significance?

A14: While the primary biomarker in Risdiplam studies is the SMN protein level, which directly reflects the drug's mechanism of action, research is exploring additional biomarkers to better understand the drug's long-term effects and predict treatment response [, ]. These could include measures of motor neuron health, muscle function, and other SMA-related biomarkers in various tissues and biofluids.

Q14: What is the overall safety profile of Risdiplam based on clinical trial data and post-marketing surveillance?

A15: Safety data pooled from various Risdiplam clinical trials, including FIREFISH, SUNFISH, and JEWELFISH, revealed no treatment-related safety findings leading to withdrawal in a substantial number of patients treated for periods extending up to 38.9 months []. The observed adverse event profiles seemed to reflect the underlying disease severity rather than being directly attributed to Risdiplam []. While this suggests a favorable safety profile, continuous monitoring and long-term follow-up are essential to fully understand the drug's safety profile.

Q15: How does Risdiplam compare to other available treatments for SMA, considering its mechanism of action, efficacy, and potential advantages or disadvantages?

A17: Risdiplam is one of three disease-modifying therapies currently approved for SMA, the others being Nusinersen and Onasemnogene abeparvovec []. Each drug operates via a distinct mechanism:

Nusinersen: Antisense oligonucleotide that also targets SMN2 pre-mRNA, promoting the inclusion of exon 7, but requires intrathecal administration (injection into the spinal canal) [].* Onasemnogene abeparvovec: Gene therapy delivering a functional copy of the SMN1 gene, administered as a single intravenous infusion [].* Risdiplam:* Oral SMN2 splicing modifier, offering the convenience of daily at-home administration [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)